molecular formula C8H10Cl2FN B2821757 (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 856562-91-9

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No. B2821757
CAS RN: 856562-91-9
M. Wt: 210.07
InChI Key: DOKKUFKBMGQWFY-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, also known as RO-5166017, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective and potent agonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.

Scientific Research Applications

Bioimaging and Detection

  • Chemosensors for Metal Ions : Hydroxynaphthyl-hydrazone-based fluorogenic chemosensors (R1 and R2) synthesized by Schiff base condensation can selectively and sensitively detect Cu2+ ions. These chemosensors indicate Cu2+ presence even at very low concentrations and have applications in bio-imaging, especially in detecting Cu2+ ions in human cervical HeLa cancer cell lines (Anbu et al., 2012).

Chiral Analysis and Synthesis

  • Chiral Solvating Agents : (R)-O-Aryllactic acids, including compounds similar in structure to (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine, have been used as chiral solvating agents. These are effective for the direct 1H NMR assay of enantiomeric compositions, particularly for primary and secondary amines and amino alcohols (Chinchilla et al., 1995).

Synthetic Chemistry

  • Synthesis of Enantiomers : The synthesis of 2-Fluoro-2-phenyl-1-aminoethane from styrene, followed by separation of its enantiomers, shows the potential of similar compounds in chiral derivatizing agent applications. This process highlights the synthesis and use of enantiomers in various chemical studies (Hamman, 1989).

Catalysis

  • Organolanthanide-Catalyzed Hydroamination : Organolanthanide complexes have been used for regioselective hydroamination of alkynes and alkenes. They offer a pathway for the synthesis of amines and imines, which may involve mechanisms related to the reactivity of (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (Ryu et al., 2003).

properties

IUPAC Name

(1R)-1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKUFKBMGQWFY-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

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